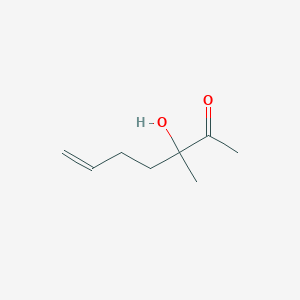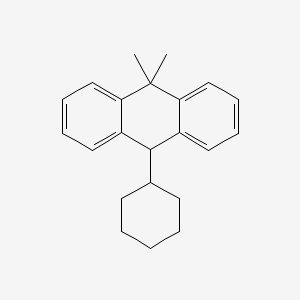
10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene is a chemical compound known for its unique structure and properties. It belongs to the class of polycyclic aromatic hydrocarbons, which are compounds containing multiple aromatic rings. This compound is characterized by the presence of a cyclohexyl group and two methyl groups attached to the anthracene core, making it a derivative of anthracene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene typically involves the alkylation of anthracene derivatives. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with cyclohexyl chloride and aluminum chloride as a catalyst. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to its parent anthracene structure.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthracenes, quinones, and other derivatives that retain the core structure of the original compound.
Scientific Research Applications
10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development and as a probe in biochemical assays.
Industry: It finds applications in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism by which 10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
9,10-Dimethyl-9,10-dihydroanthracene: A closely related compound with similar structural features but lacking the cyclohexyl group.
Anthracene: The parent compound from which 10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene is derived.
10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine): Another derivative used in organic light-emitting diodes (OLEDs).
Uniqueness
This compound is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
141469-18-3 |
|---|---|
Molecular Formula |
C22H26 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
9-cyclohexyl-10,10-dimethyl-9H-anthracene |
InChI |
InChI=1S/C22H26/c1-22(2)19-14-8-6-12-17(19)21(16-10-4-3-5-11-16)18-13-7-9-15-20(18)22/h6-9,12-16,21H,3-5,10-11H2,1-2H3 |
InChI Key |
KBZZFUIRGIROHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(C3=CC=CC=C31)C4CCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


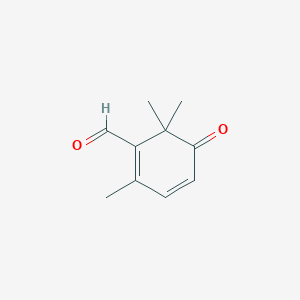
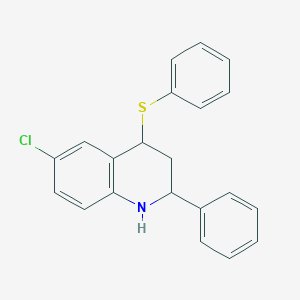
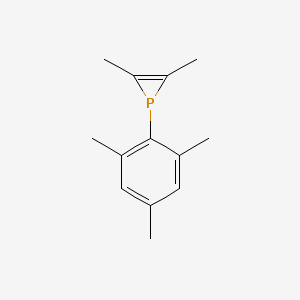

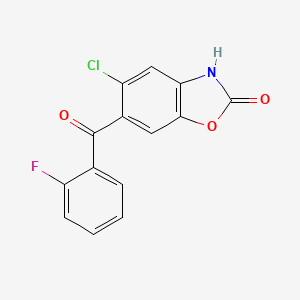

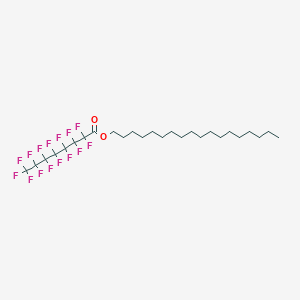

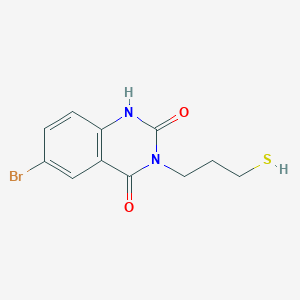
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
![Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane](/img/structure/B14265946.png)
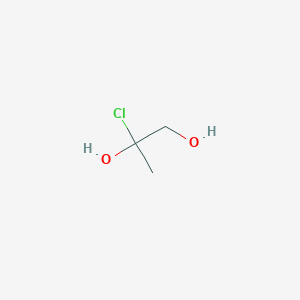
![[1,2,3]Diazaphospholo[1,5-a]pyridine](/img/structure/B14265950.png)
